

Elucidation of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1274583

[Get Quote](#)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **1-cyclopentyl-3-methyl-1H-pyrazol-5-amine**. Due to the limited availability of specific experimental data for this compound in public databases, this document outlines the expected spectroscopic characteristics and a plausible synthetic pathway based on established chemical principles and data from structurally related compounds. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and evaluation of novel pyrazole derivatives.

Introduction

1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the aminopyrazole class. Aminopyrazoles are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique substitution pattern of a cyclopentyl group at the N1 position and a methyl group at the C3 position of the pyrazole ring suggests potential for novel pharmacological profiles. Accurate structural elucidation is the cornerstone of any chemical research and drug development program. This guide details the methodologies and expected data for the unambiguous identification and characterization of this molecule.

Chemical Identity and Physicochemical Properties

The fundamental properties of **1-cyclopentyl-3-methyl-1H-pyrazol-5-amine** are summarized in the table below. These are primarily computed properties sourced from publicly available chemical databases.[\[1\]](#)

Property	Value	Source
IUPAC Name	1-cyclopentyl-3-methyl-1H-pyrazol-5-amine	PubChem
Synonyms	2-cyclopentyl-5-methylpyrazol-3-amine	PubChem
CAS Number	30241-37-3	PubChem
Molecular Formula	C ₉ H ₁₅ N ₃	PubChem
Molecular Weight	165.24 g/mol	PubChem
Monoisotopic Mass	165.1266 Da	PubChem
XLogP3	1.5	PubChem

Structural Elucidation: A Predictive Approach

In the absence of direct experimental spectroscopic data for **1-cyclopentyl-3-methyl-1H-pyrazol-5-amine**, this section outlines the expected spectral characteristics based on the analysis of structurally similar aminopyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the cyclopentyl, methyl, pyrazole, and amine protons.

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 5.5 - 6.0	s	1H	H4 (pyrazole)	The lone proton on the pyrazole ring is expected to be a singlet in the aromatic region.
~ 4.0 - 4.5	m	1H	N-CH (cyclopentyl)	The methine proton of the cyclopentyl group attached to the nitrogen will be deshielded.
~ 3.5 - 4.5	br s	2H	-NH ₂	The amine protons typically appear as a broad singlet; chemical shift can vary with solvent and concentration.
~ 2.1 - 2.3	s	3H	-CH ₃ (pyrazole)	The methyl group attached to the pyrazole ring will be a sharp singlet.

~ 1.5 - 2.0	m	8H	-CH ₂ (cyclopentyl)	The methylene protons of the cyclopentyl ring will appear as a complex multiplet.
-------------	---	----	-----------------------------------	--

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 155 - 160	C5 (C-NH ₂)	The carbon atom bearing the amino group is expected to be significantly downfield.
~ 140 - 145	C3 (C-CH ₃)	The carbon atom with the methyl substituent.
~ 90 - 95	C4	The CH carbon of the pyrazole ring.
~ 55 - 60	N-CH (cyclopentyl)	The methine carbon of the cyclopentyl group attached to the nitrogen.
~ 30 - 35	-CH ₂ (cyclopentyl)	Methylene carbons of the cyclopentyl ring adjacent to the N-CH group.
~ 20 - 25	-CH ₂ (cyclopentyl)	The remaining methylene carbons of the cyclopentyl ring.
~ 10 - 15	-CH ₃	The methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Frequency (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H stretching (asymmetric and symmetric) of the primary amine. Often appears as a doublet. [2] [3] [4] [5] [6]
2850 - 2960	Strong	C-H stretching of the cyclopentyl and methyl groups. [2] [3] [4] [5] [6]
~ 1620	Medium	N-H bending (scissoring) of the primary amine. [2] [3] [4] [5] [6]
~ 1580	Medium-Strong	C=N and C=C stretching of the pyrazole ring.
1450 - 1470	Medium	C-H bending of the CH ₂ groups in the cyclopentyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Value	Interpretation
165	[M] ⁺ , Molecular ion peak. As it contains an odd number of nitrogen atoms, the molecular weight is odd.
164	[M-H] ⁺ , Loss of a hydrogen atom.
150	[M-CH ₃] ⁺ , Loss of a methyl radical.
96	[M-C ₅ H ₉] ⁺ , Loss of the cyclopentyl radical, a common fragmentation for N-alkylated compounds. [7] [8] [9]

Experimental Protocols

While specific protocols for **1-cyclopentyl-3-methyl-1H-pyrazol-5-amine** are not published, a general synthetic route can be proposed based on established pyrazole syntheses.

Proposed Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine

A common and effective method for the synthesis of 5-aminopyrazoles involves the condensation of a β -ketonitrile with a substituted hydrazine.

Reaction Scheme:

3-Aminocrotononitrile + Cyclopentylhydrazine \rightarrow **1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine**

Step-by-Step Protocol:

- Preparation of Cyclopentylhydrazine: Cyclopentylhydrazine can be prepared from cyclopentyl bromide and hydrazine hydrate.
- Condensation Reaction:
 - To a solution of cyclopentylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile (1.0 eq).
 - The reaction mixture is heated to reflux for 4-6 hours.
 - The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Upon completion, the solvent is removed under reduced pressure.
 - The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and then with brine.
 - The organic layer is dried over anhydrous sodium sulfate and concentrated.

- The crude product is purified by column chromatography on silica gel to afford the pure **1-cyclopentyl-3-methyl-1H-pyrazol-5-amine**.

Characterization Methods

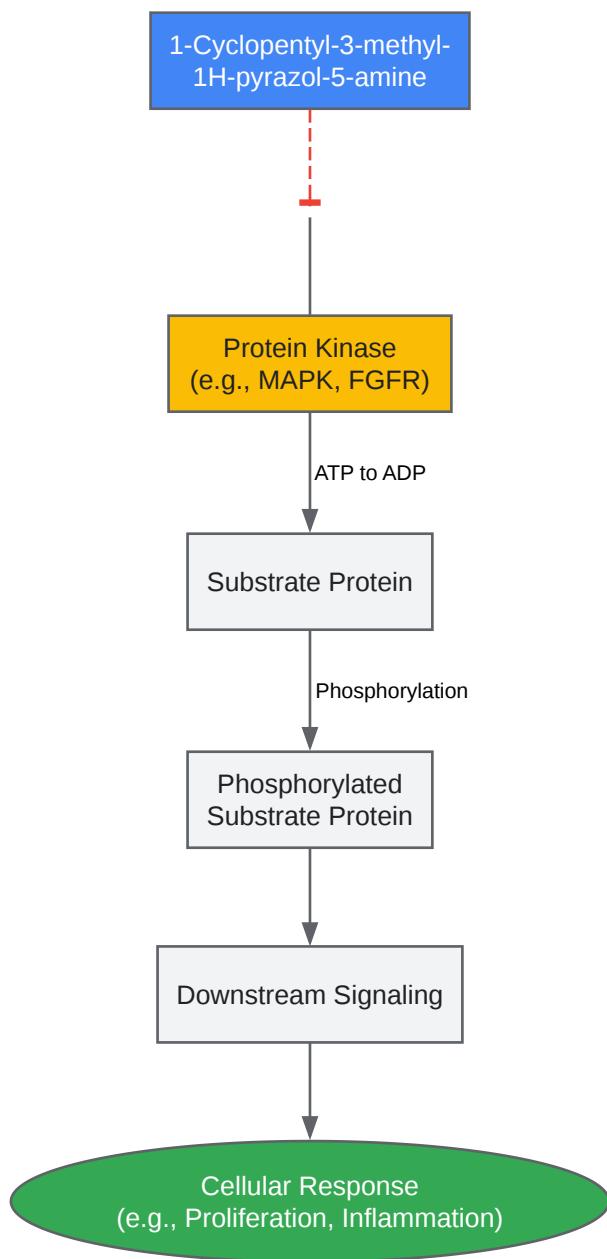
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl_3 or DMSO-d_6 as the solvent.
- IR Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film or KBr pellet.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the exact mass and molecular formula.

Visualizations

Chemical Structure

Caption: Chemical structure of **1-cyclopentyl-3-methyl-1H-pyrazol-5-amine**.

Experimental Workflow for Synthesis and Characterization


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization.

Potential Signaling Pathway Involvement

Given that many aminopyrazole derivatives are known to be kinase inhibitors, a hypothetical signaling pathway is depicted below. This is for illustrative purposes only, as the specific biological targets of **1-cyclopentyl-3-methyl-1H-pyrazol-5-amine** have not been determined.

[10]

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This technical guide provides a predictive but scientifically grounded framework for the structural elucidation of **1-cyclopentyl-3-methyl-1H-pyrazol-5-amine**. While awaiting the publication of direct experimental data, the information presented herein on expected spectroscopic signatures, a plausible synthetic route, and potential biological relevance offers a

valuable starting point for researchers. The methodologies and data interpretation strategies outlined are based on well-established principles in organic chemistry and are applicable to a wide range of novel heterocyclic compounds. Further experimental validation is required to confirm the predictions made in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine | C9H15N3 | CID 3152524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 6. scribd.com [scribd.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elucidation of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274583#1-cyclopentyl-3-methyl-1h-pyrazol-5-amine-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com